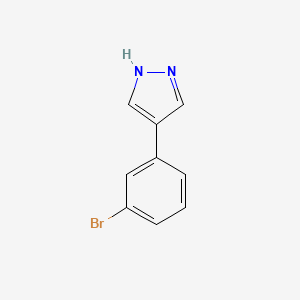

4-(3-bromophenyl)-1H-pyrazole

Übersicht

Beschreibung

4-(3-bromophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 4-(3-Bromophenyl)pyrazole is Acetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in the transmission of nerve pulses in both mammals and fish .

Mode of Action

4-(3-Bromophenyl)pyrazole interacts with AchE, affecting its activity . The compound’s interaction with AchE leads to changes in normal nerve pulse transmission, which can result in dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the production of free radicals and reactive oxygen species (ROS) . These compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development, such as the production of nitric oxide, superoxide, hydroxyl, hydrogen peroxide, and peroxynitrite .

Result of Action

The result of the action of 4-(3-Bromophenyl)pyrazole is a confirmed non-toxic AchE inhibitory effect .

Biologische Aktivität

4-(3-bromophenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the bromine atom at the 3-position of the phenyl group significantly influences its biological properties.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness as an antibacterial agent. A notable investigation synthesized a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, revealing that certain derivatives exhibited potent inhibition against Staphylococcus aureus and Bacillus subtilis. Specifically, compound 3k demonstrated an IC50 of 0.15 µg/mL against S. aureus DNA gyrase and a MIC of 0.78 µg/mL against B. subtilis, outperforming commercial antibiotics like penicillin .

Summary of Antibacterial Activities

| Compound | Target Bacteria | IC50 (µg/mL) | MIC (µg/mL) |

|---|---|---|---|

| 3k | S. aureus | 0.15 | 0.78 |

| 3k | B. subtilis | 0.25 | 1.12 |

| 3d | B. subtilis | - | 3.66 |

| 3s | E. coli | - | 12.50 |

Cytotoxic Activity

The cytotoxic potential of this compound has also been explored in various cancer cell lines. In vitro studies assessed its effects on human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines using MTT assays. These investigations indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

Cytotoxicity Results

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | Various | - |

| HT-29 | Various | - |

| MCF-7 | Various | - |

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the enzyme, it disrupts the process, leading to bacterial cell death . Additionally, its interaction with various molecular targets in cancer cells may contribute to its cytotoxic effects.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole scaffold can enhance biological activity. For instance, substituents on the phenyl ring play a crucial role in determining the compound's affinity for biological targets .

Case Studies

Several case studies have documented the synthesis and evaluation of pyrazole derivatives based on this compound:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antibacterial activities against standard strains, demonstrating significant activity comparable to existing antibiotics .

- Cytotoxic Evaluation : Another investigation focused on evaluating the cytotoxic effects against various cancer cell lines, revealing promising results that warrant further exploration in clinical settings .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets. Notably:

- Antibacterial Activity : A study synthesized a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, which demonstrated potent antibacterial properties against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to penicillin . For instance, compound 3k exhibited an MIC of 0.78 µg/mL against B. subtilis, indicating strong antibacterial activity.

- DNA Gyrase Inhibition : The same study highlighted the ability of certain pyrazole derivatives to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Compound 3k showed an IC50 of 0.15 µg/mL against S. aureus DNA gyrase, demonstrating its potential as an antibacterial agent through a mechanism that disrupts bacterial cell growth .

- Anticancer Research : Pyrazole derivatives are being investigated for their anticancer properties. Although some derivatives have shown limited activity, ongoing research aims to modify their structures to enhance efficacy against various cancer types .

Agricultural Chemistry

4-(3-Bromophenyl)-1H-pyrazole is also being explored in agricultural applications:

- Pesticide Development : The compound's unique chemical structure allows for the design of new pesticides that are more effective while minimizing environmental impact. Research indicates that pyrazole derivatives can act as herbicides or fungicides, providing alternative solutions for crop protection .

Material Science

In material science, the compound is investigated for its potential in developing advanced materials:

- Polymer Chemistry : Researchers are exploring the incorporation of pyrazole into polymers to achieve specific thermal and mechanical properties. This application could lead to the creation of materials suitable for high-performance coatings and other industrial applications .

Analytical Chemistry

This compound is utilized in analytical chemistry:

- Detection and Quantification : The compound is employed in developing analytical methods for detecting and quantifying various substances in complex samples. Its structural properties enhance the reliability and accuracy of these methods, making it valuable in clinical diagnostics and environmental monitoring .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound ID | Target Bacteria | MIC (µg/mL) | IC50 (µg/mL) | Notes |

|---|---|---|---|---|

| 3k | Bacillus subtilis | 0.78 | 0.15 | Strong antibacterial activity |

| 3j | Staphylococcus aureus | 1.12 | 0.25 | Effective against gram-positive bacteria |

| 3d | Pseudomonas aeruginosa | 12.50 | - | Moderate activity |

Table 2: Applications in Material Science

| Application Area | Potential Uses |

|---|---|

| Polymer Chemistry | Development of high-performance coatings |

| Advanced Materials | Creation of materials with specific thermal/mechanical properties |

Analyse Chemischer Reaktionen

Types of Chemical Reactions

4-(3-bromophenyl)-1H-pyrazole can undergo several types of chemical reactions due to the presence of the bromine atom and the pyrazole ring.

-

Substitution Reactions: The bromine atom can be substituted with nucleophiles under appropriate conditions.

-

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

-

Alkylation: Alkylation can occur at the nitrogen atom of the pyrazole ring.

-

Cross-coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new substituents.

Reaction Conditions

Reactions involving this compound may require specific conditions to ensure successful outcomes and prevent side reactions. These conditions include:

-

Solvents: Dimethylformamide (DMF), dichloromethane, ethanol, and dimethyl sulfoxide (DMSO).

-

Catalysts: Acids or bases can affect the regioselectivity.

-

Inert Atmosphere: Reactions may require an inert atmosphere to prevent unwanted side reactions.

-

Temperature: Reflux conditions are often used to ensure complete conversion.

Eigenschaften

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJALWCDYPLISV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375470 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-28-4 | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.